REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH2:9][O:10][C:4]=2[CH:3]=1.[CH2:11]([NH2:17])[C:12]1[O:16][CH:15]=[CH:14][CH:13]=1>>[CH2:9]1[O:8][C:5]2[CH:6]=[CH:7][C:2]([NH:17][CH2:11][C:12]3[O:16][CH:15]=[CH:14][CH:13]=3)=[CH:3][C:4]=2[O:10]1
|
Name
|
|
Quantity
|
120 μL
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(C=C1)OCO2
|
Name
|
|
Quantity
|
132 μL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(NCC3=CC=CO3)C=CC2O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 187 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |